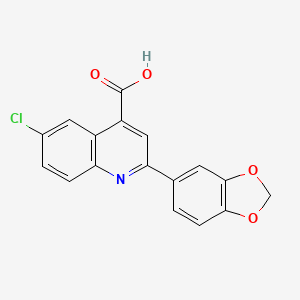

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid

Descripción

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid (CAS 847503-14-4) is a quinoline derivative with a benzodioxole substituent at position 2, a chlorine atom at position 6, and a carboxylic acid group at position 4. It is marketed for pharmaceutical applications, though specific therapeutic targets or mechanisms remain undisclosed in publicly available literature . Suppliers highlight its use in research and development, offering bulk purchasing options with safety assurances .

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXGTHADBCZERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Quinoline Core Construction: The quinoline core can be constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Substitution Reactions: The benzodioxole moiety can be introduced to the quinoline core through a nucleophilic aromatic substitution reaction, where the chloro group on the quinoline ring is replaced by the benzodioxole group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Esterification: Ester derivatives of the carboxylic acid group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 327.72 g/mol. The presence of the chloro group at position 6 enhances its reactivity, making it an interesting candidate for various chemical reactions and biological interactions.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various substitution reactions.

- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with transition metals, which are valuable in catalysis and material science.

Biology

- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes, making it useful for studying biological pathways and mechanisms.

- Anticancer Activity : The compound has shown promising anticancer properties by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It binds to tubulin proteins, preventing their polymerization, which is crucial for cell division.

Medicine

- Therapeutic Potential : Studies have evaluated its efficacy against various cancer cell lines, showing high anticancer activity compared to similar compounds. Its ability to inhibit tumor growth positions it as a candidate for further drug development.

Industry

- Material Development : The compound can be utilized in developing new materials with specific properties such as fluorescence and conductivity, which are essential in electronics and photonics.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines (e.g., A549 lung cancer cells), 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid demonstrated significant cytotoxic effects compared to standard chemotherapeutics. The study indicated that the compound induced apoptosis through caspase activation and disrupted the cell cycle at the G2/M phase.

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibitory properties of this compound against specific kinases involved in cancer progression. The results showed that it effectively inhibited kinase activity, suggesting potential applications in targeted cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the tubulin protein, preventing its polymerization and disrupting the microtubule network essential for cell division.

Comparación Con Compuestos Similares

Table 1: Comparative Structural and Physicochemical Data

Key Observations :

- In contrast, the sec-butylphenyl group in the analog increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Both compounds retain the 6-chloro and 4-carboxylic acid groups , critical for structural rigidity and hydrogen-bonding interactions, respectively.

Crystallographic and Analytical Characterization

The benzodioxole group’s planarity and the sec-butyl group’s steric effects would necessitate distinct crystallization conditions, impacting polymorph formation and stability.

Actividad Biológica

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzodioxole moiety and a carboxylic acid group . The presence of the chloro group at position 6 is significant as it influences the compound’s reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 327.72 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit microtubule polymerization. This interaction leads to cell cycle arrest and apoptosis in cancer cells by binding to tubulin proteins, disrupting the microtubule network essential for cell division .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. Notably, studies have shown selective toxicity against cancer cells compared to normal cells, highlighting its therapeutic potential .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity against specific bacterial strains. The minimal inhibitory concentrations (MIC) against Gram-positive bacteria have been recorded, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies :

- Antimicrobial Efficacy :

- Research highlighted its selective activity against Gram-positive bacteria, with specific derivatives showing enhanced activity compared to others in the same class. The structure–activity relationship (SAR) analysis indicated that modifications in the benzodioxole moiety could enhance antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals the unique properties of this compound:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Chloro group enhances reactivity | High | Moderate |

| 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid | Methoxy substitution | Moderate | Low |

| 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid | Bromo substitution | Moderate | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid?

A typical synthesis involves coupling a 1,3-benzodioxole derivative with a chlorinated quinoline-carboxylic acid precursor. For example, Suzuki-Miyaura cross-coupling reactions are widely used to attach aromatic moieties (e.g., benzodioxole) to heterocyclic cores. Chlorination at the 6-position of the quinoline ring can be achieved via electrophilic substitution using reagents like Cl₂ or SOCl₂. Post-synthetic purification via recrystallization or column chromatography ensures high purity .

Q. How is the purity of this compound validated in academic research?

Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is employed to verify molecular weight. For crystalline samples, X-ray diffraction provides additional validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromaticity.

- FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- UV-Vis : To study π→π* transitions in the quinoline and benzodioxole systems.

- MS (ESI or EI) : For molecular ion confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Single-crystal X-ray diffraction data are processed using SHELXL for structure solution and refinement. The benzodioxole ring geometry and quinoline planarity are analyzed via displacement parameter (ADP) refinement. Hydrogen bonding and π-π stacking interactions are visualized using ORTEP-3 to generate publication-quality molecular graphics .

Q. What challenges arise in resolving structural disorder in the benzodioxole moiety?

Disorder in the benzodioxole ring is common due to pseudosymmetry. Strategies include:

Q. How are Cremer-Pople parameters applied to analyze ring puckering in the benzodioxole group?

The Cremer-Pople puckering amplitude () and phase angle () quantify out-of-plane deviations. For the benzodioxole ring, values < 0.1 Å indicate near-planarity, while defines puckering direction. Computational tools (e.g., PLATON) automate this analysis from crystallographic data .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) assesses binding affinity to targets like enzymes. ADMET predictors (e.g., SwissADME) estimate solubility, bioavailability, and metabolic stability .

Q. How does the chlorine substituent influence the compound’s reactivity and bioactivity?

The 6-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions. It also increases lipophilicity (logP), improving membrane permeability. In structure-activity relationship (SAR) studies, replacing Cl with F or Br alters potency against biological targets .

Q. What are the best practices for validating crystallographic data of this compound?

Follow IUCr guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.